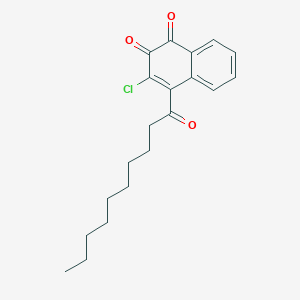
1,2-Naphthalenedione, 3-chloro-4-(1-oxodecyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Naphthalenedione, 3-chloro-4-(1-oxodecyl)- is a chemical compound belonging to the naphthoquinone family. This compound is characterized by its naphthalene backbone with a quinone structure, substituted with a chlorine atom at the 3-position and a 1-oxodecyl group at the 4-position. Naphthoquinones are known for their diverse biological activities and are used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the subsequent alkylation step may involve the use of decanoyl chloride in the presence of a base like pyridine .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale chlorination and alkylation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1,2-Naphthalenedione, 3-chloro-4-(1-oxodecyl)- undergoes various chemical reactions, including:
Oxidation: The quinone structure can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Higher-order quinones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinones depending on the nucleophile used.
Scientific Research Applications
1,2-Naphthalenedione, 3-chloro-4-(1-oxodecyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,2-Naphthalenedione, 3-chloro-4-(1-oxodecyl)- involves its interaction with cellular components. The quinone structure can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell damage and apoptosis, making the compound a potential candidate for anticancer therapies. The molecular targets include cellular enzymes and DNA, which are susceptible to oxidative damage .
Comparison with Similar Compounds
1,2-Naphthoquinone: A simpler naphthoquinone without the chlorine and 1-oxodecyl substitutions.
2-Chloro-1,4-naphthoquinone: Another chlorinated naphthoquinone but with different substitution patterns.
3-Chloro-2-amino-1,4-naphthoquinone: Contains an amino group instead of the 1-oxodecyl group
Uniqueness: 1,2-Naphthalenedione, 3-chloro-4-(1-oxodecyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 1-oxodecyl group enhances its lipophilicity, potentially improving its ability to interact with biological membranes and increasing its bioavailability .
Properties
CAS No. |
61983-04-8 |
|---|---|
Molecular Formula |
C20H23ClO3 |
Molecular Weight |
346.8 g/mol |
IUPAC Name |
3-chloro-4-decanoylnaphthalene-1,2-dione |
InChI |
InChI=1S/C20H23ClO3/c1-2-3-4-5-6-7-8-13-16(22)17-14-11-9-10-12-15(14)19(23)20(24)18(17)21/h9-12H,2-8,13H2,1H3 |
InChI Key |
WUWBNGDHTOIYQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)C1=C(C(=O)C(=O)C2=CC=CC=C21)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















